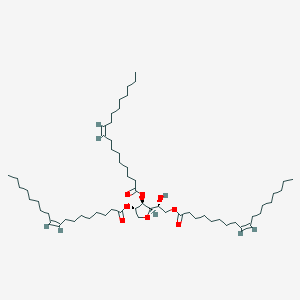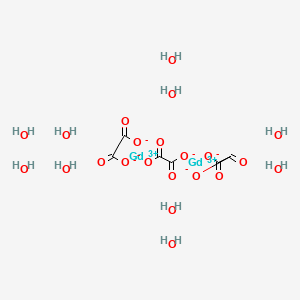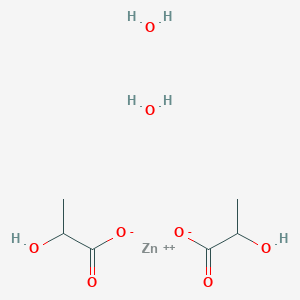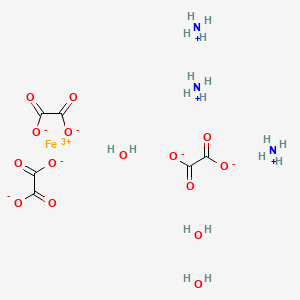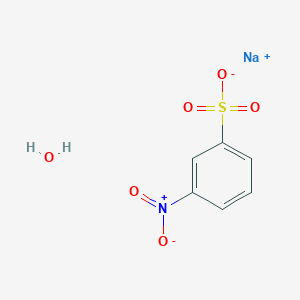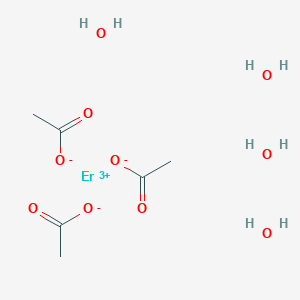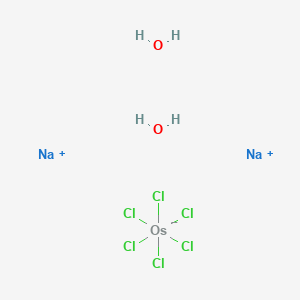
Rhenium, pentacarbonylchloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhenium, pentacarbonylchloro-, also known as Rhenium pentacarbonyl chloride, Chloropentacarbonylrhenium, Chlororhenium pentacarbonyl, and Pentacarbonylchlororhenium, has the formula C5ClO5Re . It has a molecular weight of 361.711 .
Synthesis Analysis
Rhenium complexes with pyrogallol (1,2,3-trihydroxybenzene) and catechol (1,2-dihydroxybenzene) as strongly bound ligands were prepared by a reaction of rhenium precursor tetrabutylammonium-tetrachlorooxorhenate with a twofold molar excess of ligand in the presence of various amounts of triethylamine .
Molecular Structure Analysis
The structure of Rhenium, pentacarbonylchloro- is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Rhenium-catalysed reactions in chemical synthesis have been studied. Specifically, the ability for lower oxidation state rhenium–carbonyl catalysts to engage alkyne, allene, and enol substrates in various carbon–carbon bond-forming reactions is highlighted .
Physical And Chemical Properties Analysis
Rhenium is a heat-resistant metal, provided it does not come in contact with oxidizing agents. It is practically insoluble in hydrochloric and hydrofluoric acids. In oxidizing acids, it dissolves to form perrhenic acid .
Wissenschaftliche Forschungsanwendungen
Photophysical properties of rhenium(I) tricarbonyl complexes are significant in inorganic chemistry, with applications in CO2 reduction, DNA cleavage, and as biological labels for therapeutic, diagnostic, and mechanistic applications (Coleman et al., 2008).
Rhenium pentacarbonyl chloride serves as a catalyst in olefin metathesis, a key process in organic synthesis (Farona & Greenlee, 1975).
The preparation of rhenium carbonyl chloride has been achieved through a reaction involving iron pentacarbonyl and rhenium pentachloride, although with limited yield (Anisimov & Baryshnikov, 1962).
3-Chloromethylpyridyl bipyridine fac-tricarbonyl rhenium is used in fluorescence microscopy for mitochondrial targeting, thanks to its long luminescence lifetime and large Stokes shift (Amoroso et al., 2008).
Luminescent rhenium(I) tricarbonyl polypyridine complexes are developed as cellular imaging reagents and anticancer drugs, with their diverse photophysical properties and potential as photodynamic therapy reagents (Lee, Leung & Lo, 2017).
Rhenium(I) complexes are utilized in organic light-emitting diodes (OLEDs), showcasing deep red to near-infrared emissions, indicative of their potential in advanced electronic applications (Yu et al., 2013).
Rhenium tri- and dicarbonyl complexes have been studied for their anticancer and antibiotic properties, demonstrating their potential in medical applications (Schindler & Zobi, 2022).
Rhenium(I) carbonyl complexes with polarized N–H recognition motifs are used as luminescent anion receptors, indicating their role in chemical sensing applications (Chang, Sun & Lees, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
carbon monoxide;chlororhenium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CO.ClH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUUAHKBIXPQAP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClO5Re |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhenium, pentacarbonylchloro- | |
CAS RN |
14099-01-5 |
Source


|
| Record name | Pentacarbonylchlororhenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14099-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacarbonylchlororhenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![lithium;3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoate](/img/structure/B8022842.png)
